molecular formula C28H24ClN5O3 B2364863 N-(4-chlorophenethyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029770-06-6

N-(4-chlorophenethyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2364863
CAS RN: 1029770-06-6
M. Wt: 513.98
InChI Key: XNFOBJWDEPWGAT-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H24ClN5O3 and its molecular weight is 513.98. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds

Acetamide and its derivatives have demonstrated significant commercial importance, with substantial data augmenting our understanding of their biological implications over the years. Notably, the biological responses to these chemicals exhibit considerable variation, reflecting the unique biology of each material and its usage or proposed usage (Kennedy, 2001).

Carcinogenicity Evaluation of Analogous Structures

The isosteric and isoelectronic substitution of aromatic rings in biologically active molecules has been a topic of interest, especially in understanding the carcinogenic potential of aromatic organic carcinogens. Thiophene analogs of known carcinogens have been synthesized and evaluated for carcinogenicity, providing insights into their potential biological effects (Ashby et al., 1978).

1,3,4-Oxadiazole Tailored Compounds

1,3,4-Oxadiazole derivatives demonstrate strong interactions with enzymes and receptors due to their structural features, contributing to a wide range of bioactivities. These derivatives have been extensively studied for their therapeutic potential in treating various diseases, proving their significance in medicinal chemistry (Verma et al., 2019).

1,8‐Naphthyridine Derivatives

1,8‐Naphthyridine compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic properties. Their potential applications extend to treating neurological disorders and various other diseases, making them valuable scaffolds in therapeutic research (Madaan et al., 2015).

Oxadiazole Derivatives in Pharmacology

Oxadiazole derivatives exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their biological significance is highlighted by their hydrogen bond interactions with biomacromolecules, offering potential avenues for therapeutic applications (Wang et al., 2022).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3/c1-17-5-3-4-6-21(17)26-32-28(37-33-26)23-15-34(27-22(25(23)36)12-7-18(2)31-27)16-24(35)30-14-13-19-8-10-20(29)11-9-19/h3-12,15H,13-14,16H2,1-2H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFOBJWDEPWGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

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